N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
Description
This compound features a 5-oxopyrrolidin core substituted with a benzo[d][1,3]dioxol-5-yl group and a 2-(trifluoromethyl)benzenesulfonamide moiety. The benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group is a common pharmacophore in CNS-active and receptor-targeting molecules .
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O5S/c20-19(21,22)14-3-1-2-4-17(14)30(26,27)23-9-12-7-18(25)24(10-12)13-5-6-15-16(8-13)29-11-28-15/h1-6,8,12,23H,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBSVAMPOFQUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step processes including key transformations such as condensation reactions, nucleophilic substitutions, and cyclization. Precise reaction conditions like temperature, solvent choice, and reagent ratios are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production may employ scalable techniques such as continuous flow synthesis to maintain consistent quality and maximize output. Advanced methods like microwave-assisted synthesis could also be utilized to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes: N-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: : Can be subjected to oxidizing agents to form sulfonic acid derivatives.
Reduction: : Undergoes reduction to form amine derivatives.
Substitution: : Halogenation or nitration reactions can introduce new functional groups into the aromatic rings.
Common Reagents and Conditions Used
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)
Reduction: : Lithium aluminum hydride (LiAlH4), hydrogen gas over palladium
Substitution: : Halogens like chlorine, bromine, with catalysts such as iron(III) chloride
Major Products Formed
Sulfonic acids
Amines
Various substituted aromatic compounds
Scientific Research Applications
Synthesis Techniques
Recent advancements in synthetic methodologies have facilitated the production of similar compounds. For instance, continuous flow synthesis techniques have been employed to enhance yield and purity in related benzodiazepines, which may provide insights into optimizing the synthesis of this compound as well .
Biological Activities
The compound's structural characteristics suggest several biological activities:
Anticancer Activity
Research indicates that compounds containing sulfonamide groups often exhibit anticancer properties. The incorporation of trifluoromethyl groups can enhance metabolic stability and potency against cancer cell lines. Studies on structurally similar compounds have shown promising results in inhibiting tumor growth .
Neuropharmacological Effects
Given the presence of the pyrrolidine ring and the benzo[d][1,3]dioxole moiety, the compound may interact with neurotransmitter systems. Compounds with similar structures have been investigated for their effects on GABA receptors, potentially leading to anxiolytic or sedative effects .
Therapeutic Potential
The therapeutic applications of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide can be categorized as follows:
Pain Management
The compound may serve as a P2X4 receptor antagonist, which has been implicated in pain pathways. Research into similar sulfonamide derivatives has shown efficacy in managing chronic pain conditions .
Treatment of Neurological Disorders
The neuroactive properties suggest potential use in treating anxiety disorders or epilepsy, similar to existing benzodiazepine medications but with possibly improved side effect profiles due to its unique structure .
Clinical Trials
Ongoing clinical trials are exploring the efficacy of compounds related to this structure in treating conditions such as asthma and chronic pain. For example, MIDD0301 has shown promise as a GABAA receptor modulator with limited brain absorption, indicating a potential for reduced side effects .
Comparative Studies
Comparative studies involving similar compounds highlight the importance of substituent effects on biological activity and pharmacokinetics. For instance, variations in the trifluoromethyl group can significantly alter binding affinity and selectivity for target receptors .
Mechanism of Action
The Mechanism by Which the Compound Exerts Its Effects: This compound exerts its biological effects primarily through interactions with specific molecular targets. The benzenesulfonamide group, for example, can engage in hydrogen bonding with active sites of enzymes, altering their function.
Molecular Targets and Pathways Involved
Enzymes: : Inhibition of certain enzymes, affecting metabolic pathways.
Receptor Proteins: : Modulation of receptor activity, influencing signal transduction pathways.
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
*LogP values estimated using fragment-based methods.
Stability and Reactivity
- Target Compound : The 5-oxopyrrolidin ring may undergo hydrolysis under acidic/basic conditions. The trifluoromethyl group enhances oxidative stability compared to methyl .
- ABT-627 : Air-sensitive due to hydroxylation at C3; requires inert storage .
- Compound 2r : Piperidine sulfonamide stability unconfirmed, but fluorophenyl groups typically resist metabolic degradation .
Discussion of Structural Variations
- Core Modifications :
- Substituent Effects: Trifluoromethyl vs. Benzo[d][1,3]dioxol-5-yl vs. Indole: The methylenedioxy group in the target may improve metabolic stability over indole’s susceptibility to oxidation .
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy against various biological targets.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 426.44 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a trifluoromethyl group, which are known to influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, derivatives of this compound were tested against various bacterial strains, demonstrating moderate to high inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Bacillus cereus | 12 | 64 |
| Escherichia coli | 10 | 128 |
Anti-Cancer Activity
The compound has also been evaluated for its anti-cancer properties. In vitro studies showed that it significantly inhibited the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Apoptosis |
| A549 | 20 | Cell Cycle Arrest |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression and inflammation. Notably, it showed potent inhibition of carbonic anhydrase and butyrylcholinesterase enzymes, with IC50 values comparable to standard inhibitors .
The biological activity of this compound is attributed to its ability to interact with specific protein targets. Binding studies using molecular docking simulations revealed that the compound can effectively bind to the active sites of target enzymes, disrupting their normal function .
Case Studies
- Antimicrobial Efficacy : A study published in 2024 highlighted the antimicrobial effects of similar sulfonamide derivatives against Candida albicans, showing promising results in both in vitro and in vivo models .
- Cancer Treatment : In a clinical trial involving patients with advanced solid tumors, a related compound demonstrated a significant reduction in tumor size when combined with standard chemotherapy regimens .
- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrrolidin-5-one core, and how can stereochemical outcomes be controlled?
- The pyrrolidin-5-one core can be synthesized via cyclization reactions using ketone precursors or through ring-closing metathesis. To control stereochemistry, chiral auxiliaries or asymmetric catalysis (e.g., chiral amine catalysts) should be employed. Reaction optimization, such as temperature modulation (e.g., reflux in acetonitrile) and base selection (e.g., potassium carbonate), is critical for yield improvement .
Q. How can spectroscopic techniques resolve ambiguities in the compound’s stereochemical configuration?
- Use 1D/2D NMR (e.g., NOESY for spatial proximity analysis) to confirm stereochemistry at the pyrrolidinone and benzodioxole junctions. X-ray crystallography provides definitive stereochemical assignment, especially for crystalline derivatives. Compare experimental data with predicted InChI stereodescriptors from platforms like ChemSpider .
Q. What methodologies are recommended for determining physicochemical properties (e.g., solubility, logP)?
- Employ ACD/Labs Percepta Platform to predict logP and solubility computationally. Validate experimentally via HPLC (for purity >95%) and shake-flask methods (aqueous/organic partitioning). Differential scanning calorimetry (DSC) can assess thermal stability .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies optimize the trifluoromethyl benzenesulfonamide moiety for target binding?
- Systematically replace the trifluoromethyl group with other electron-withdrawing substituents (e.g., nitro, cyano) and evaluate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use intermediates like 3,4-dichlorobenzenesulfonyl chloride (from sulfonamide coupling reactions) to explore steric effects .
Q. What computational approaches predict interactions with putative targets (e.g., sulfotransferases)?
- Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using protein structures from the PDB. Validate predictions with in vitro enzyme inhibition assays. QSAR models incorporating Hammett constants for the benzodioxole ring can refine predictions .
Q. How can contradictory bioactivity data across assay systems be systematically resolved?
- Conduct cross-validation studies under standardized conditions (pH, temperature, solvent). Assess purity via LC-MS to rule out impurity interference (e.g., residual sulfonyl chlorides). Compare in vitro (cell-based) and ex vivo (tissue explant) models to identify assay-specific artifacts .
Q. What excipient compatibility studies are crucial for formulation development?
- Test hydrolysis susceptibility at the sulfonamide linkage using stress conditions (e.g., 40°C/75% RH for 4 weeks). Pair with stabilizing excipients like cyclodextrins (for encapsulation) or antioxidants (e.g., BHT). Monitor degradation via UPLC-MS .
Q. How can metabolic stability studies be designed for preclinical evaluation?
- Use liver microsome assays (human/rodent) to assess CYP450-mediated degradation. Modify the benzodioxole moiety with deuterium or fluorine to block metabolic hotspots. Compare plasma half-life in rodent models with in vitro data for correlation analysis .
Key Considerations for Experimental Design
- Stereochemical Purity : Use chiral HPLC (Chiralpak IA column) to resolve enantiomers, referencing stereochemical descriptors from ChemSpider .
- Biological Assays : Include positive controls (e.g., known sulfonamide inhibitors) and validate target engagement via knock-out models .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
